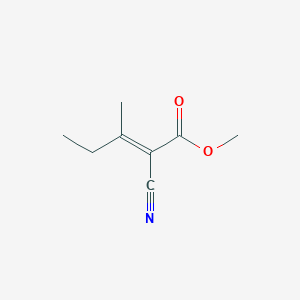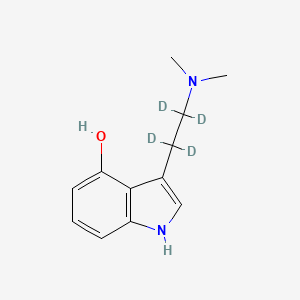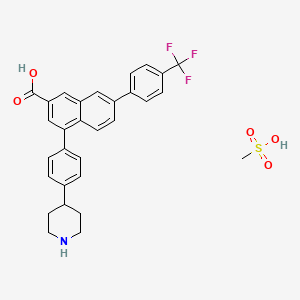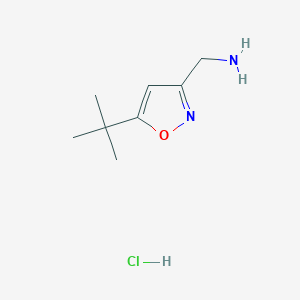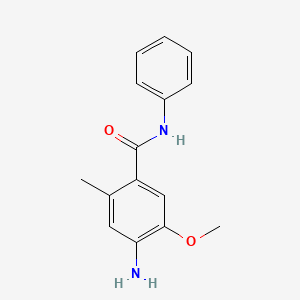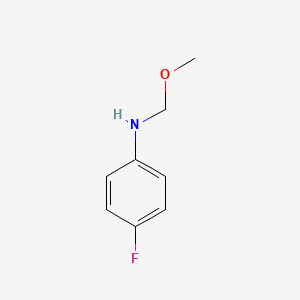
4-fluoro-N-(methoxymethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(methoxymethyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl group. This compound is characterized by the presence of a fluorine atom at the para position and a methoxymethyl group attached to the nitrogen atom of the aniline structure. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(methoxymethyl)aniline can be achieved through several methods. One common method involves the methylation of 4-fluoroaniline using formaldehyde and sulfuric acid as a solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C. The methylation solution is then neutralized using ammonium hydroxide and an organic solvent, followed by crystallization and drying to obtain the refined product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(methoxymethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
4-fluoro-N-(methoxymethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-fluoro-N-(methoxymethyl)aniline involves its interaction with specific molecular targets and pathways. The methoxymethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially affecting their activity. The fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-fluoroaniline: A precursor to 4-fluoro-N-(methoxymethyl)aniline, used in similar applications.
4-methoxyaniline: Lacks the fluorine atom, resulting in different reactivity and applications.
4-fluoro-N-methylaniline: Similar structure but with a methyl group instead of a methoxymethyl group
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a methoxymethyl group, which confer distinct electronic and steric properties. These features make it a valuable compound in various chemical reactions and applications.
Properties
CAS No. |
129367-43-7 |
|---|---|
Molecular Formula |
C8H10FNO |
Molecular Weight |
155.17 g/mol |
IUPAC Name |
4-fluoro-N-(methoxymethyl)aniline |
InChI |
InChI=1S/C8H10FNO/c1-11-6-10-8-4-2-7(9)3-5-8/h2-5,10H,6H2,1H3 |
InChI Key |
QQVVWEDILJQZGL-UHFFFAOYSA-N |
Canonical SMILES |
COCNC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


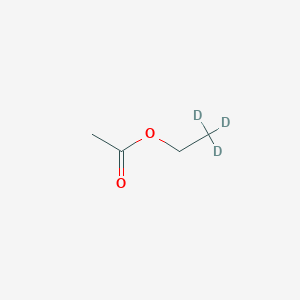
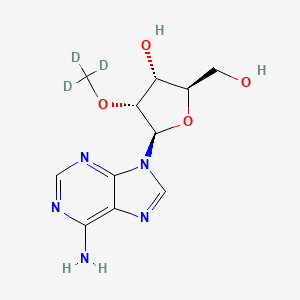
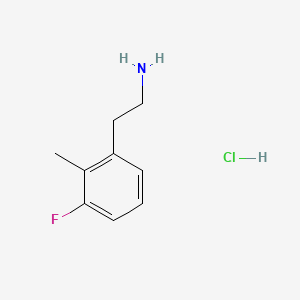
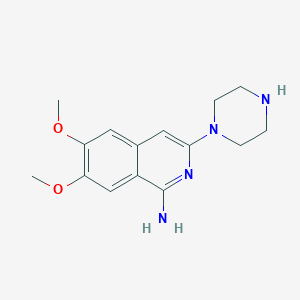
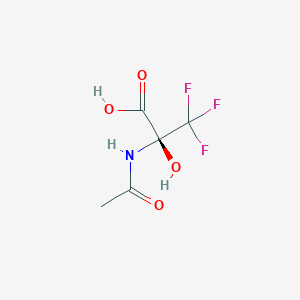
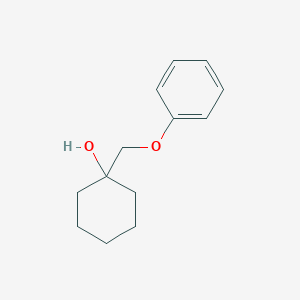
![[3R-[3A,4A,5B(R*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B13445712.png)

amino]butanedioic acid](/img/structure/B13445726.png)
